N-[(benzyloxy)carbonyl]-3-methylvaline
Overview
Description
N-[(benzyloxy)carbonyl]-3-methylvaline is a modified amino acid derivative that is of interest in the field of organic chemistry and biochemistry due to its potential applications in peptide synthesis and drug design. The benzyloxycarbonyl (Cbz or Z) group is a common protecting group used in peptide synthesis to protect the amino functionality during the coupling of amino acids.
Synthesis Analysis
The synthesis of N-protected amino acids can be achieved through various methods. For instance, the synthesis of N-tert-butyloxycarbonyl- and N-benzenesulfonyl-beta-hydroxyvalines was performed using a two-step protocol from their enantiomeric N-protected serine methyl esters, which involved the addition of CH3MgBr followed by selective oxidation . This method effectively produced enantiopure N-Boc-beta-hydroxyvaline in multigram amounts, indicating a practical approach to synthesizing N-protected amino acids.
Molecular Structure Analysis
The molecular structure of modified amino acids can exhibit interesting features such as synthon polymorphism, which is relevant for the development of supramolecular biofunctional materials. For example, N-benzoyl-2′-hydroxy-3-methylisovaline showed polymorphism with different supramolecular architectures in its crystalline forms. The study of these forms involved qualitative and quantitative analysis of supramolecular interactions and energy landscapes using experimental and theoretical methods, including DFT optimizations and Hirshfeld surface analysis .
Chemical Reactions Analysis
The reactivity of N-protected amino acids can be explored in various chemical reactions. For example, the synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides involved copper-catalyzed azide-alkyne cycloaddition (CuAAC), which afforded inhibitors of cancer cell growth . This demonstrates the potential of N-protected amino acids to serve as scaffolds for the development of bioactive compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-protected amino acids can be influenced by factors such as N-methylation. For instance, the crystal structure of O-benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine was studied to examine the role of N-methylation in peptide conformation. The study revealed a strong intermolecular O-H...O hydrogen bond, which is significant for understanding the conformational preferences of these compounds . Additionally, rotational isomerism about the C alpha-CO bond in proline derivatives, such as benzyloxycarbonyl-Pro-N-methylamide, has been investigated using NMR spectroscopy, providing insights into the dynamic behavior of these molecules .
Scientific Research Applications
Synthesis of Modified Methotrexate Derivatives
N-[4-[[(Benzyloxy)carbonyl]methylamino]benzoyl]-L-glutamic acid alpha- and gamma-benzyl esters, derivatives involving N-[(benzyloxy)carbonyl]-3-methylvaline, have been synthesized and evaluated as inhibitors of folate metabolism. These compounds are precursors in the synthesis of amides and peptides of methotrexate (MTX), targeting the inhibition of dihydrofolate reductase, a key enzyme in folate metabolism critical for DNA synthesis and cell replication. This research aims to develop more effective antifolate drugs with potential applications in cancer therapy (Piper et al., 1982).
Advancements in α-Acyloxylation Techniques
The compound has contributed to the development of new synthetic methodologies, such as a general method for the α-acyloxylation of carbonyl compounds. This process, which operates under mild conditions, highlights the compound's role in facilitating the synthesis of α-functionalized products, crucial for pharmaceutical research and material science (Beshara et al., 2005).
Development of Enantiopure β-Hydroxyvaline
Research on the synthesis of enantiopure N-protected β-hydroxyvaline from serine demonstrates the compound's significance in generating enantiomerically pure amino acids, which are essential for peptide synthesis and the study of biological activity and protein interactions. This highlights its role in producing molecules with high specificity and activity for biological and medicinal applications (Dettwiler & Lubell, 2003).
Novel Formation of α-Amino Acids
In a study exploring chemical evolution, this compound contributed to the novel synthesis of α-amino acids from oxo acids and ammonia. This research provides insights into prebiotic chemistry and the origins of life, emphasizing the compound's role in simulating primitive Earth conditions to understand the biochemical basis of life (Yanagawa et al., 1982).
Electrochemical Studies Relevant to Hydrogenases
The synthesis and characterization of benzyloxy-functionalized diiron complexes for studying the active site of [FeFe]-hydrogenases underscore the compound's utility in mimicking biological catalysts. This research aids in understanding hydrogenase enzymes' structure and function, with implications for renewable energy production through hydrogen fuel (Song et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is used as a reactant in the preparation of diazabicycloheptyl amino acid derivatives .
Mode of Action
It’s known to be involved in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions .
Biochemical Pathways
Its involvement in the suzuki–miyaura cross-coupling reaction suggests it may play a role in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .
Pharmacokinetics
Its predicted boiling point is 5872±450 °C and its predicted density is 1323±006 g/cm3 .
Result of Action
As a reactant in the preparation of diazabicycloheptyl amino acid derivatives, it likely contributes to the properties of these derivatives .
Action Environment
Its involvement in the suzuki–miyaura cross-coupling reaction, which is known for its mild and functional group tolerant conditions , suggests that it may be stable under a variety of environmental conditions.
properties
IUPAC Name |
3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)11(12(16)17)15-13(18)19-9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVNKQLSGGKNKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392148 | |
Record name | 3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
68222-59-3 | |
Record name | 3-Methyl-N-[(phenylmethoxy)carbonyl]valine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68222-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Valine, 3-methyl-N-[(phenylmethoxy)carbonyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.